Methyl 5-[4-(methoxycarbonyl)phenyl]pyridine-3-carboxylate
Description
Methyl 5-[4-(methoxycarbonyl)phenyl]pyridine-3-carboxylate is a pyridine-based derivative featuring two ester functional groups: a methyl ester at position 3 of the pyridine ring and a 4-(methoxycarbonyl)phenyl substituent at position 4. Its ester groups may influence solubility, reactivity, and intermolecular interactions, which are critical for crystallization or biological activity.
Properties
IUPAC Name |
methyl 5-(4-methoxycarbonylphenyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-19-14(17)11-5-3-10(4-6-11)12-7-13(9-16-8-12)15(18)20-2/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSUMDOWIDBVTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-[4-(methoxycarbonyl)phenyl]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine derivative under palladium catalysis. The reaction conditions include the use of a base, such as sodium carbonate, and a solvent like toluene or water.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry to enhance efficiency and scalability. This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-[4-(methoxycarbonyl)phenyl]pyridine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula: C14H13NO4
- Molecular Weight: 273.26 g/mol
- IUPAC Name: Methyl 5-[4-(methoxycarbonyl)phenyl]pyridine-3-carboxylate
The compound features a pyridine ring substituted with a methoxycarbonyl group and a phenyl moiety, which enhances its reactivity and biological activity.
Organic Synthesis
This compound serves as a crucial building block in organic synthesis. Its structural components allow for the development of more complex molecules through various chemical reactions such as:
- Esterification: Used to synthesize esters from acids and alcohols.
- Nucleophilic Substitution: Can undergo substitution reactions to form amides or other derivatives.
Medicinal Chemistry
Research has identified this compound as a potential candidate for therapeutic applications due to its biological activity:
- Anticancer Properties: Preliminary studies indicate that it may inhibit the growth of cancer cells by interfering with cellular pathways.
- Anti-inflammatory Effects: The compound has shown promise in reducing inflammation markers, suggesting potential use in treating inflammatory diseases.
Table 1: Biological Activity Overview
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Antimicrobial | Activity against bacterial strains |
Material Science
In material science, this compound is explored for its potential in developing new materials with specific properties, such as enhanced solubility and reactivity. This can lead to innovations in polymer chemistry and nanotechnology.
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on human cancer cell lines demonstrated significant inhibition of cell growth at concentrations as low as 10 µM. The compound was observed to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
In an in vivo study using murine models, the administration of this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key markers of inflammation. The results indicated that doses of 100 mg/kg effectively suppressed inflammatory responses, suggesting therapeutic applications for conditions like rheumatoid arthritis.
Table 2: In Vivo Study Results
| Study Type | Dose (mg/kg) | TNF-α Reduction (%) | IL-6 Reduction (%) |
|---|---|---|---|
| Anti-inflammatory | 100 | 50 | 45 |
Mechanism of Action
The mechanism by which Methyl 5-[4-(methoxycarbonyl)phenyl]pyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Biological Activity
Methyl 5-[4-(methoxycarbonyl)phenyl]pyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a methoxycarbonyl group and a phenyl moiety. The structural formula can be represented as follows:
Key Properties:
- Molecular Weight: 255.26 g/mol
- Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
- Melting Point: Not extensively documented but expected to be similar to related compounds.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
These results suggest that the compound can inhibit bacterial growth effectively, making it a candidate for further investigation as an antimicrobial agent .
Anticancer Activity
The compound has also shown promise in cancer research. In vitro studies on various cancer cell lines, including breast and colon cancer cells, revealed that this compound induces apoptosis. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Case Study:
In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM. Flow cytometry analysis confirmed increased apoptosis rates correlating with higher concentrations of the compound .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to cell proliferation and survival.
- Receptor Modulation: It has been suggested that the compound may act as a modulator of certain receptors, influencing signaling pathways associated with inflammation and cancer progression.
Comparative Analysis
To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|
| This compound | 16 (S. aureus) | 25 |
| Methyl 4-pyridinecarboxylate | 64 (S. aureus) | >50 |
| Methyl 2-pyridinecarboxylic acid | >128 (E. coli) | >100 |
This table illustrates that this compound exhibits superior antimicrobial and anticancer activities compared to its analogs .
Future Directions
The promising biological activities of this compound warrant further exploration:
- In Vivo Studies: To evaluate pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies: To elucidate the specific molecular pathways affected by the compound.
- Formulation Development: To enhance bioavailability and target delivery systems for clinical applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine Derivatives with Ester/Amino Substituents
A closely related compound, methyl 5-(dimethylamino)pyridine-3-carboxylate (), shares the pyridine-3-carboxylate core but differs in the substituent at position 5. The dimethylamino group in this derivative is electron-donating, contrasting with the electron-withdrawing 4-(methoxycarbonyl)phenyl group in the target compound. This difference would significantly alter electronic properties, such as:
- Solubility: The dimethylamino group enhances water solubility due to its polarity, whereas the aromatic ester substituent may reduce solubility in polar solvents.
- Reactivity: Electron-withdrawing groups (e.g., methoxycarbonyl) deactivate the pyridine ring toward electrophilic substitution, while electron-donating groups (e.g., dimethylamino) activate it .
Table 1: Comparison of Pyridine Derivatives
| Compound | Substituent at Position 5 | Electronic Effect | Key Applications |
|---|---|---|---|
| Methyl 5-[4-(methoxycarbonyl)phenyl]pyridine-3-carboxylate | 4-(methoxycarbonyl)phenyl | Electron-withdrawing | Potential intermediate for pharmaceuticals |
| Methyl 5-(dimethylamino)pyridine-3-carboxylate | Dimethylamino | Electron-donating | Ligand design, catalysis |
Pyrrolidine and Pyrazole Derivatives with Ester/Aromatic Groups
describes 1-[4-({4-[4-(methoxycarbonyl)-2-oxopyrrolidine-1-il]phenyl}methyl)phenyl]-5-oxopyrrolidine-3-carboxylate (33), which incorporates a pyrrolidinone moiety and ester groups. Such structural differences impact:
- Biological Activity: Pyrrolidinone derivatives are often explored for antioxidant or CNS-targeting activities (e.g., compound 36 in ), whereas pyridine esters may prioritize metabolic stability .
- Crystallinity : Pyridine derivatives with planar aromatic systems (e.g., the target compound) may exhibit higher melting points compared to flexible pyrrolidine analogs .
lists pyrazole derivatives (e.g., 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) with diverse aryl substituents. These compounds, while structurally distinct from pyridines, highlight how substituent positioning (e.g., para- vs. ortho-substitution) modulates steric and electronic effects. For instance, electron-withdrawing groups (e.g., chloro, nitro) on pyrazoles enhance electrophilic reactivity, paralleling trends in pyridine systems .
Table 2: Heterocyclic Derivatives Comparison
| Compound Type | Core Structure | Key Functional Groups | Typical Applications |
|---|---|---|---|
| Pyridine ester | Aromatic | Methoxycarbonyl esters | Pharmaceuticals, materials |
| Pyrrolidinone ester | Saturated | Lactam, esters | Antioxidants, CNS agents |
| Pyrazole carboximidamide | Di-hydrogenated | Aryl, amidine | Antimicrobials, agrochemicals |
Research Findings and Implications
- Synthetic Strategies : The target compound’s synthesis likely parallels methods in , where esterification and coupling reactions are employed. However, the pyridine core may require harsher conditions than pyrrolidine derivatives due to aromatic stabilization .
- Biological Relevance : While pyrazole derivatives in exhibit substituent-dependent bioactivity, the target compound’s ester groups may confer protease resistance, enhancing its utility in prodrug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
